4-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a 3-fluorophenyl group at position 4, a methyl(3-methylphenyl)sulfamoyl group at position 3, and a furan-2-ylmethyl carboxamide side chain. Its molecular formula is C₂₅H₂₀F₂N₂O₃S₂ (mol. weight: 498.57 g/mol), as reported in compound databases . The sulfamoyl and fluorophenyl groups likely enhance its pharmacokinetic properties, such as membrane permeability and target binding, while the furan moiety may contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
4-(3-fluorophenyl)-N-(furan-2-ylmethyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S2/c1-16-6-3-9-19(12-16)27(2)33(29,30)23-21(17-7-4-8-18(25)13-17)15-32-22(23)24(28)26-14-20-10-5-11-31-20/h3-13,15H,14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRANTPASUYZUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Overview
The compound features several functional groups that contribute to its biological activity:
- Fluorophenyl group : Often associated with enhanced lipophilicity and biological activity.
- Furan moiety : Known for its involvement in various biological systems and potential as a pharmacophore.
- Sulfamoyl group : Frequently found in drugs with antibacterial properties.
- Thiophene ring : Contributes to the electronic properties of the compound.
Molecular Formula
The molecular formula of the compound is CHFNOS, indicating a complex structure with multiple heteroatoms.
Research indicates that compounds similar to this one can interact with various biological targets, including:
- Enzymatic inhibition : Many sulfamoyl derivatives exhibit inhibitory effects on enzymes involved in bacterial growth and proliferation.
- Anticancer properties : Thiophene-containing compounds have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Pharmacological Effects
-
Antimicrobial Activity :
- Compounds with sulfamoyl groups are often effective against Gram-positive bacteria due to their ability to inhibit folate synthesis.
- Case studies have demonstrated the efficacy of similar compounds in treating bacterial infections, suggesting potential for this compound as an antimicrobial agent.
-
Anticancer Activity :
- Research on related thiophene derivatives has shown significant cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar properties.
- In vitro studies have reported IC values indicating effective concentrations for inhibiting cancer cell growth.
-
Neuropharmacological Effects :
- Some derivatives of furan and thiophene have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
- Antimicrobial Evaluation :
- Cytotoxicity Assays :
- Structure-Activity Relationship (SAR) :
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiophene-2-Carboxamide Derivatives with Sulfamoyl Moieties
N-(4-Ethylphenyl)-4-(3-Fluorophenyl)-3-[Methyl(Phenyl)Sulfamoyl]Thiophene-2-Carboxamide
- Structure : Differs by replacing the furan-2-ylmethyl group with a 4-ethylphenyl carboxamide and the methyl(3-methylphenyl)sulfamoyl with methyl(phenyl)sulfamoyl.
- Molecular Weight : 494.61 g/mol .
- The phenyl sulfamoyl group lacks the steric bulk of the 3-methylphenyl substituent, possibly altering enzyme binding kinetics.
N,4-Bis(3-Fluorophenyl)-3-[Methyl(3-Methylphenyl)Sulfamoyl]Thiophene-2-Carboxamide
- Structure : Features dual 3-fluorophenyl groups at positions 4 and the carboxamide side chain.
- Molecular Weight : 498.57 g/mol .
- Key Differences : The additional fluorophenyl group may enhance target affinity due to increased halogen bonding but could reduce solubility.
3-[4-Nitro-3-(Trifluoromethyl)Phenoxy]-N-Phenylthiophene-2-Carboxamide
Thiophene Derivatives with Heterocyclic Modifications
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide
- Structure: Contains an imino group and isopropyl substituents on the thiophene ring.
- Key Differences: The imino group may facilitate metal chelation, broadening antimicrobial activity .
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide
Sulfonamide-Bearing Heterocycles with Antimicrobial Activity
LMM11 (4-[Cyclohexyl(Ethyl)Sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide)
- Structure : Combines a sulfamoyl group with a furan-containing oxadiazole core.
- Activity : Demonstrated antifungal efficacy against C. albicans via thioredoxin reductase inhibition .
- Key Differences : The oxadiazole core may improve metabolic stability compared to thiophene, but the absence of a fluorophenyl group reduces halogen-mediated target interactions.
Substituent Effects on Solubility and Bioavailability
Antimicrobial and Antifungal Potential
Data Tables: Key Compounds and Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
